4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolones. This compound is characterized by its unique structure, which includes a furan ring, a hydroxy group, and multiple methoxy groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials may include furan derivatives, methoxy-substituted benzaldehydes, and other reagents. Common synthetic routes may involve:
Aldol Condensation: Combining furan derivatives with aldehydes under basic conditions to form intermediate compounds.
Cyclization: Using cyclization reactions to form the pyrrolone ring structure.
Functional Group Modifications: Introducing hydroxy and methoxy groups through various substitution reactions.
Industrial Production Methods
Industrial production of such compounds may involve optimizing the reaction conditions to achieve high yields and purity. This can include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures have been studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, such compounds are explored for their potential therapeutic effects. They may serve as lead compounds for drug development.
Industry
In the industrial sector, these compounds can be used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one: Lacks the trimethoxyphenyl group.
4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3,4-dimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one: Has fewer methoxy groups on the phenyl ring.
Uniqueness
The presence of the trimethoxyphenyl group in 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one distinguishes it from similar compounds. This structural feature may contribute to its unique chemical and biological properties.
Properties
Molecular Formula |
C21H23NO8 |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(2-methoxyethyl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H23NO8/c1-26-9-7-22-17(12-10-14(27-2)20(29-4)15(11-12)28-3)16(19(24)21(22)25)18(23)13-6-5-8-30-13/h5-6,8,10-11,17,24H,7,9H2,1-4H3 |
InChI Key |
SNZLLEUBLUFCDK-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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